Dithiodesethylcarbodenafil is classified as a dithiocarbamate derivative, which is a subclass of dithiocarbazates. These compounds have been studied for their interactions with biological systems and their potential as therapeutic agents. The compound has been synthesized in various research settings, highlighting its importance in pharmacological studies .
The synthesis of dithiodesethylcarbodenafil typically involves several steps, including the formation of key intermediates through reactions involving hydrazine derivatives and dithiocarbamate precursors. Common methods include:
Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Dithiodesethylcarbodenafil features a complex molecular architecture that includes multiple functional groups, contributing to its biological properties. The structural details include:
The three-dimensional structure can be elucidated using X-ray crystallography, revealing insights into its coordination chemistry when interacting with metal ions .
Dithiodesethylcarbodenafil undergoes various chemical reactions that are significant for its applications:
The reactivity of dithiodesethylcarbodenafil is influenced by its electron-donating sulfur atoms, which play a critical role in its interaction with metal ions and biological targets .
The mechanism of action of dithiodesethylcarbodenafil primarily involves its role as a phosphodiesterase type 5 inhibitor. This action leads to increased levels of cyclic guanosine monophosphate (cGMP) within cells, promoting vasodilation and enhancing blood flow. Key aspects include:
Dithiodesethylcarbodenafil exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate conditions for storage, handling, and application in research settings .
Dithiodesethylcarbodenafil has several promising applications in scientific research:
Research continues to explore the full range of applications for this compound, particularly in developing new pharmaceuticals targeting various diseases .
Designer phosphodiesterase-5 (PDE-5) inhibitors represent a rapidly evolving class of synthetic compounds deliberately incorporated into "natural" health supplements to mimic the erectile-dysfunction effects of FDA-approved drugs (e.g., sildenafil). These analogues circumvent regulatory scrutiny through deliberate molecular modifications that evade standard detection protocols. Dithiodesethylcarbodenafil exemplifies this trend—a compound identified in capsules marketed for sexual enhancement but lacking pharmaceutical safety oversight [6] [9]. The proliferation of such compounds is driven by their low production cost and the ability to exploit regulatory gaps in dietary supplement oversight. For instance, between 1994–2014, the U.S. market saw an explosion from 4,000 to 90,000 supplement products, creating an enforcement labyrinth for agencies like the FDA [5].
Table 1: Recent PDE-5 Inhibitor Analogues Detected in Adulterated Supplements
Compound Name | Core Structural Modification | Detection Method |
---|---|---|
Dithiodesethylcarbodenafil | Thiocarbonyl bridge + N-deethylation | LC-HRMS, NMR [9] |
3,5-Dimethylpiperazinyl dithio-desmethylcarbodenafil | Piperazine ring dimethylation | FTIR, 2D NMR [6] |
N-Hydroxyethyl dithio-desethyl carbodenafil | Hydroxyethyl-piperazine substitution | HRMS, COSY NMR [9] |
Desmethyl carbodenafil | N-demethylation | LC-UV, Reference standard [6] |
Dithiodesethylcarbodenafil (C₂₃H₃₀N₆OS₂; CID 109374038) belongs to the carbodenafil subclass of PDE-5 inhibitors, characterized by a critical thiocarbonyl bridge replacing the sulfonyl group of classic sildenafil-like compounds [1] [4]. Its core scaffold retains the:
However, two strategic alterations define its novelty:
This structure potentiates PDE-5 inhibition by preserving cGMP-binding interactions but introduces steric and electronic deviations affecting selectivity. Unlike sildenafil—which cross-reacts with PDE6 (causing visual disturbances)—dithiodesethylcarbodenafil’s binding affinity for off-target phosphodiesterases remains unquantified, raising concerns about uncharacterized physiological impacts [7] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0